2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid
Description
2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 2-methoxyphenoxy acetyl group at the amino position. This compound is structurally analogous to bioactive molecules targeting enzymatic pathways, such as kinase inhibitors or protease substrates . Its synthesis typically involves coupling 2-(2-methoxyphenoxy)acetic acid with 2-aminopropanoic acid derivatives under carbodiimide-mediated conditions .
Properties
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(12(15)16)13-11(14)7-18-10-6-4-3-5-9(10)17-2/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPENGYPIIVADIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)COC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387517 | |
| Record name | 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-94-4 | |
| Record name | 2-[[2-(2-methoxyphenoxy)acetyl]amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid typically involves the reaction of 2-methoxyphenol with chloroacetic acid to form 2-(2-methoxyphenoxy)acetic acid. This intermediate is then reacted with propanoic acid and an appropriate amine under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as a base or acid, to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or alkaline conditions due to its ester and amide bonds:
Hydrolysis is critical for modifying the compound’s pharmacophore. The amide bond’s cleavage under acidic conditions is particularly relevant for prodrug activation strategies.
Acylation Reactions
The primary amine group participates in acylation to form secondary amides:
| Acylating Agent | Catalyst | Conditions | Product |
|---|---|---|---|
| Acetic anhydride | Pyridine, 0°C → RT | 24h, anhydrous DCM | N-Acetyl derivative |
| Benzoyl chloride | Triethylamine | Reflux in THF, 8h | N-Benzoylated analog |
Acylation enhances lipophilicity, potentially improving membrane permeability. Side reactions involving the methoxy group are minimized due to its electron-donating nature .
Alkylation Reactions
The carboxylic acid and amine groups enable alkylation:
| Site | Reagent | Conditions | Product |
|---|---|---|---|
| Carboxylic Acid | Methyl iodide | K₂CO₃, DMF, 60°C, 6h | Methyl ester derivative |
| Amine | Ethyl bromoacetate | DIEA, DCM, RT, 12h | N-Alkylated glycine ethyl ester conjugate |
Alkylation of the carboxylic acid is regioselective under basic conditions, while the amine requires milder bases to avoid over-alkylation .
Oxidation and Reduction
The methoxyphenoxy moiety is resistant to oxidation, but the propanoic acid chain can be modified:
| Reaction | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | 70°C, 3h | Decarboxylation to ketone byproducts |
| Reduction | LiAlH₄, THF | 0°C → RT, 2h | Alcohol formation (low yield due to stability issues) |
Oxidative degradation studies suggest limited stability under strong acidic oxidizers, necessitating controlled conditions for synthetic applications.
Condensation Reactions
The amine group facilitates Schiff base formation:
These reactions are pH-sensitive, with optimal yields achieved near neutral conditions .
Metal-Catalyzed Cross-Coupling
The aromatic methoxy group enables palladium-mediated couplings:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12h | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 100°C, 24h | N-Aryl analogs |
Cross-coupling expands the compound’s utility in creating bioactive hybrids, though steric hindrance from the methoxy group may limit reactivity.
Reaction Stability and Byproduct Analysis
Comparative stability studies under varying conditions reveal:
| Condition | Degradation Pathway | Major Byproduct |
|---|---|---|
| UV light (254 nm) | C-O bond cleavage in methoxy group | Phenolic derivative |
| High humidity (>80%) | Hydrolysis of amide bond | 2-(2-Hydroxyphenoxy)acetic acid |
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid exhibit significant anti-inflammatory properties. These compounds function by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies have shown that derivatives can reduce inflammation markers in animal models, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. It also inhibits cell proliferation through cell cycle arrest at the G1 phase, particularly in leukemia and solid tumors .
-
Case Studies :
- A study demonstrated that the compound exhibited cytotoxic effects against multiple cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .
- Another research highlighted its effectiveness against resistant cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .
In Vitro Studies
In vitro evaluations have shown that 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid can significantly inhibit the growth of various cancer cell lines. For example:
- Leukemia Cells : The compound demonstrated high selectivity against leukemia cells with a GI50 value of 0.08 µM.
- Solid Tumors : It showed promising results against solid tumors such as colorectal and breast cancers, with effective concentrations leading to substantial cell death .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound:
- In murine models, treatment with the compound resulted in reduced tumor sizes and improved survival rates compared to control groups .
- The pharmacokinetic profile indicated good absorption and bioavailability, making it suitable for further development as an oral therapeutic agent.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.
Comparison with Similar Compounds
Substituted Phenoxypropanoic Acids
Compounds with phenoxy or substituted phenoxy groups on the propanoic acid scaffold exhibit diverse biological activities depending on substituent position and electronic effects.
Key Observations :
Carboxamide and Sulfonamide Derivatives
Amino acid derivatives with carboxamide or sulfonamide linkages highlight the impact of functional groups on stability and bioactivity.
Key Observations :
- Stability : Sulfonamide derivatives (e.g., ) exhibit higher hydrolytic stability than acetylated analogs like the target compound, which may undergo redox reactions under acidic conditions .
- Biological Activity: The cyclohexylcarbamoyl group in 2CMPA enhances lipophilicity and tumor cell penetration compared to the methoxyphenoxy acetyl group .
Peptide-Mimetic and Aromatic Derivatives
Compounds with indole or extended aromatic systems demonstrate the role of π-interactions in target engagement.
Key Observations :
- Target Specificity: The indole moiety in enables selective binding to neurotransmitter receptors, unlike the methoxyphenoxy group, which favors kinase or phosphatase interactions .
- Enzymatic Cleavage: Peptide-based analogs (e.g., ) are susceptible to proteolysis, whereas the acetylated amino group in the target compound resists enzymatic degradation .
Biological Activity
2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid, often referred to as EVT-5238288, is a beta-amino acid derivative that has attracted attention for its potential biological activities. This compound features a complex structure that includes methoxy and phenoxy functional groups, which may contribute to its reactivity and interaction with biological systems. The compound is primarily studied for its enzyme inhibition capabilities and possible therapeutic applications.
The molecular formula of 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid is C13H15NO4. The synthesis typically involves several organic chemistry techniques, including refluxing in solvents like dimethylformamide or dichloromethane and monitoring via thin-layer chromatography. The yield and purity can be optimized by adjusting reaction conditions such as temperature, time, and reagent concentrations .
The mechanism of action for 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid primarily revolves around its role as a substrate or inhibitor in enzymatic reactions. Research indicates that compounds with similar structures can exhibit biological activities such as anti-inflammatory or analgesic effects by modulating enzyme activity involved in pain pathways. The compound may interact with specific enzymes due to its structural similarity to natural substrates .
Enzyme Inhibition
The compound has been studied for its potential to act as an enzyme inhibitor. Enzyme inhibition is crucial in drug development, particularly for conditions involving dysregulated enzymatic activity. For instance, the inhibition of cyclooxygenase (COX) enzymes is a well-known mechanism for anti-inflammatory drugs .
Anti-inflammatory Effects
Preliminary studies suggest that 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes, which could make it a candidate for treating inflammatory diseases .
Analgesic Properties
Similar compounds have demonstrated analgesic effects by interfering with pain signaling pathways. The potential analgesic activity of this compound could be attributed to its ability to inhibit specific receptors involved in pain perception .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid. Notably:
- Study on Enzyme Inhibition :
- Anti-inflammatory Activity :
- Analgesic Activity :
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[[2-(2-Methoxyphenoxy)acetyl]amino]propanoic acid?
- Methodological Answer : The compound can be synthesized via a multi-step process involving:
- Step 1 : Preparation of 2-(2-methoxyphenoxy)acetic acid through alkylation of 2-methoxyphenol with chloroacetic acid under basic conditions.
- Step 2 : Activation of the carboxylic acid group (e.g., using thionyl chloride or EDC/NHS) to form an acyl chloride or active ester intermediate.
- Step 3 : Coupling with 2-aminopropanoic acid (alanine derivative) via nucleophilic acyl substitution.
- Key Considerations : Optimize reaction pH and temperature to minimize racemization and side products. Purity can be monitored using HPLC .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with UV detection (λ ~254 nm) to assess purity. Reference standards for related propanoic acid derivatives are often calibrated against NIST databases .
- Spectroscopy : Confirm structure via -NMR (e.g., methoxy proton singlet at δ 3.8–4.0 ppm) and -NMR (carbonyl signals at ~170–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]) and fragmentation patterns. Cross-reference with PubChem data for validation .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., trypsin or chymotrypsin inhibition) with varying concentrations of the compound. Include positive controls (e.g., known inhibitors) and measure IC values.
- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for target proteins.
- Data Validation : Replicate experiments across multiple batches to address batch-to-batch variability. Use statistical tools (e.g., ANOVA) to resolve contradictory activity results .
Q. How can researchers resolve contradictions in solubility or reactivity data across studies?
- Methodological Answer :
- Solubility Profiling : Perform pH-dependent solubility studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy or nephelometry. Compare results with computational predictions (e.g., LogP from PubChem ).
- Reactivity Analysis : Investigate solvent effects (e.g., DMSO vs. aqueous buffers) on stability via accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products .
- Collaborative Validation : Cross-validate findings with independent labs using standardized protocols from ECHA or OECD guidelines .
Q. What analytical challenges arise in detecting degradation products or impurities?
- Methodological Answer :
- Impurity Profiling : Use gradient HPLC-MS/MS with ion-trap detectors to separate and identify trace impurities (e.g., hydrolyzed acetyl groups or oxidized methoxy derivatives).
- Forced Degradation : Expose the compound to heat, light, and oxidative conditions (HO) to simulate stability issues. Compare degradation pathways with structurally similar compounds (e.g., 2-(4-Ethylphenyl)propanoic acid ).
- Reference Standards : Source certified impurities (e.g., EP-grade) from regulatory databases for quantitative analysis .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps due to potential respiratory irritants .
- Exposure Mitigation : Implement airborne monitoring (NIOSH methods) if handling powdered forms. Install emergency showers/eye wash stations in labs .
- Storage : Store in amber glass vials at –20°C under inert gas (N) to prevent hydrolysis. Label containers with GHS-compliant hazard identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
